The synthesis of 2-amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one can be achieved through various methodologies involving the reaction of pyrimidine derivatives with substituted benzyl alcohols or aldehydes. One common approach includes:
This synthetic route highlights the importance of careful control over reaction conditions to optimize yield and purity .
The molecular structure of 2-amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one features a pyrimidine ring substituted at the 2 and 5 positions. Key structural components include:
The compound's structure can be represented using SMILES notation: COc1cc(Cc2cnc(N)nc2O)cc(OC)c1O
, which provides insight into its connectivity and functional groups .
2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one can undergo various chemical reactions typical for pyrimidine derivatives:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy .
The mechanism of action for 2-amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one primarily involves its interaction with bacterial enzymes or receptors. It is believed that:
Further studies are necessary to elucidate specific pathways and interactions at the molecular level .
The physical and chemical properties of 2-amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one include:
These properties are essential for determining appropriate formulation strategies in pharmaceutical applications .
The applications of 2-amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one span several fields:
The systematic name for this compound, as established by the International Union of Pure and Applied Chemistry, is 2-amino-5-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]pyrimidin-4(3H)-one. This nomenclature precisely defines its molecular architecture: a pyrimidin-4-one ring substituted at the 2-position with an amino group and at the 5-position with a (4-hydroxy-3,5-dimethoxybenzyl) moiety. The term "4(3H)-one" designates a tautomeric pyrimidinone system with a carbonyl group at position 4. Alternative nomenclature observed in scientific contexts includes 2-amino-5-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-4(1H)-pyrimidinone or 2-amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4-ol, reflecting the compound's keto-enol tautomerism [1] [6]. The compound is classified as a substituted pyrimidinone derivative and functions as a key degradation product or synthetic intermediate of the antibacterial drug Trimethoprim [1] [4].
The molecular formula C₁₃H₁₅N₃O₄ is consistently reported across chemical databases and commercial suppliers [1] [2] . This composition corresponds to a calculated exact mass of 277.1063 atomic mass units (amu) and a monoisotopic molecular weight of 277.28 grams per mole [6]. The mass distribution comprises carbon (56.31%), hydrogen (5.45%), nitrogen (15.16%), and oxygen (23.08%). High-resolution mass spectrometry (HRMS) confirms these values with a deviation of less than 5 parts per million, validating the formula's accuracy [2] [6]. The molecular weight is critical for quantitative applications, including analytical reference standards and metabolic studies.
Table 1: Elemental Composition and Mass Data
Parameter | Value |
---|---|
Molecular Formula | C₁₃H₁₅N₃O₄ |
Exact Mass | 277.1063 amu |
Monoisotopic Mass | 277.28 g/mol |
Carbon Content | 56.31% |
Nitrogen Content | 15.16% |
Oxygen Content | 23.08% |
Hydrogen Content | 5.45% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis reveals distinct proton environments characteristic of the benzylpyrimidinone structure. Key signals include:
¹³C NMR spectra exhibit 13 distinct carbon resonances:
Infrared (IR) Spectroscopy
IR spectra display signature functional group absorptions:
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) shows a prominent protonated molecular ion [M+H]⁺ at m/z 278.1140, consistent with the molecular formula. Fragmentation patterns include:
Table 2: Characteristic Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 3.60–3.80 ppm (2H) | Benzyl methylene protons |
δ 3.80–3.85 ppm (6H) | Methoxy groups | |
δ 6.50–6.70 ppm (2H) | Aromatic protons | |
¹³C NMR | δ 165–170 ppm | Pyrimidinone carbonyl carbon |
IR | 1650–1680 cm⁻¹ | C=O stretch |
MS | m/z 278.1140 | [M+H]⁺ molecular ion |
While single-crystal X-ray diffraction data for this specific compound is not publicly available in the surveyed literature, its structural analogs provide insight into its solid-state conformation. The molecule features two planar domains: the pyrimidinone ring and the substituted benzene ring. The dihedral angle between these planes is approximately 70–85° in related Trimethoprim derivatives, minimizing steric repulsion and optimizing intramolecular hydrogen bonding [9]. The crystal packing is likely stabilized by:
Molecular mechanics simulations indicate that the benzyl methylene group adopts a conformation where its C-H bonds are nearly perpendicular to the pyrimidine ring plane, reducing electronic repulsion. The ortho-dimethoxy substituents constrain the phenolic hydroxyl group to a coplanar orientation with the benzene ring, facilitating resonance stabilization [9].
This compound exhibits complex tautomerism centered on the pyrimidin-4(3H)-one ring system. Three primary tautomeric forms have been computationally modeled:
Table 3: Relative Stability of Tautomers
Tautomer | Relative Energy (kcal/mol) | Dominant Solvent |
---|---|---|
4-Keto (3H-form) | 0.0 (reference) | Chloroform, DMSO |
4-Hydroxy (aromatic) | +3.8 | Alkaline aqueous |
4-Oxo-2-imino | +5.2 | Acidic aqueous |
NMR studies in deuterated dimethyl sulfoxide reveal a 9:1 equilibrium ratio favoring the 4-keto tautomer at 298 Kelvin, evidenced by a characteristic low-field carbonyl carbon signal at 165.5 ppm in the ¹³C NMR spectrum. The phenolic hydroxyl proton appears as a broad singlet at δ 9.20 ppm, indicating intermolecular hydrogen bonding but no intramolecular proton transfer to the pyrimidine ring. Solvent polarity significantly influences the equilibrium: aqueous solutions at physiological pH (7.4) stabilize the 4-keto form through hydration shells around the carbonyl oxygen, while methanol shifts the equilibrium slightly toward the hydroxy tautomer [2] [6]. Density functional theory calculations at the B3LYP/6-311G++(d,p) level confirm the 4-keto tautomer is 3.8 kilocalories per mole more stable than the hydroxy form in the gas phase due to resonance-assisted conjugation between the carbonyl and amino groups [2].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4